

An In-Depth Technical Guide to Methyl 6-iodonicotinate (CAS: 173157-33-0)

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Compound of Interest

Compound Name: Methyl 6-iodonicotinate

Cat. No.: B169652

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-iodonicotinate, with the CAS number 173157-33-0, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring an iodine atom at the 6-position and a methyl ester at the 3-position of the pyridine ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The presence of the iodo group allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **Methyl 6-iodonicotinate**, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical Properties

Methyl 6-iodonicotinate is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.^[1]

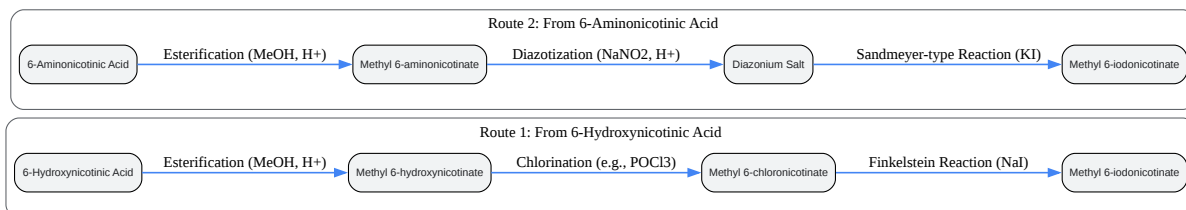
| Property | Value |
|-----------------------|--|
| CAS Number | 173157-33-0 |
| Molecular Formula | C ₇ H ₆ INO ₂ |
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | methyl 6-iodopyridine-3-carboxylate |
| SMILES | <chem>COC(=O)C1=CN=C(C=C1)I</chem> |
| InChIKey | CGFVEUUNDFAFHE-UHFFFAOYSA-N |
| Appearance | Solid |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Synthesis of Methyl 6-iodonicotinate

The synthesis of **Methyl 6-iodonicotinate** can be approached through several routes, typically starting from more readily available nicotinic acid derivatives. A common strategy involves the introduction of the iodine atom onto the pyridine ring, preceded or followed by esterification of the carboxylic acid.

Representative Synthetic Pathway

A plausible synthetic route to **Methyl 6-iodonicotinate** involves a multi-step sequence starting from 6-hydroxynicotinic acid. This pathway includes esterification, conversion of the hydroxyl group to a leaving group, and subsequent iodination. Another potential route is via a Sandmeyer reaction from 6-aminonicotinate.



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Possible synthetic routes to **Methyl 6-iodonicotinate**.

Detailed Experimental Protocol: Representative Synthesis via Sandmeyer-type Reaction

This protocol describes a general method for the synthesis of aryl iodides from aryl amines, which can be adapted for the synthesis of **Methyl 6-iodonicotinate** from Methyl 6-aminonicotinate.

Materials:

- Methyl 6-aminonicotinate
- Hydrochloric acid (concentrated)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Sodium thiosulfate
- Dichloromethane (or other suitable organic solvent)

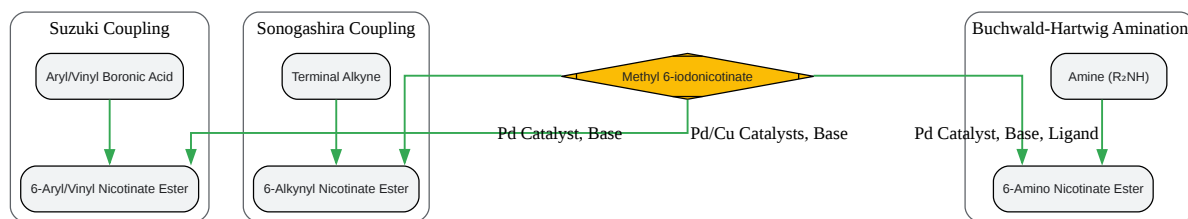
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ice

Procedure:

- **Diazotization:** A solution of Methyl 6-aminonicotinate in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Iodination:** A solution of potassium iodide in water is added to the freshly prepared diazonium salt solution. The mixture is then allowed to warm to room temperature and may be gently heated to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
- **Work-up:** After cooling, the reaction mixture is quenched by the addition of a sodium thiosulfate solution to reduce any excess iodine. The aqueous layer is extracted with an organic solvent such as dichloromethane.
- **Purification:** The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **Methyl 6-iodonicotinate**.

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent in **Methyl 6-iodonicotinate** makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents at the 6-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.



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Key cross-coupling reactions of **Methyl 6-iodonicotinate**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. **Methyl 6-iodonicotinate** can be coupled with various aryl or vinyl boronic acids or their esters to synthesize 6-aryl- or 6-vinyl nicotinate esters.

Representative Experimental Protocol:

Materials:

- **Methyl 6-iodonicotinate**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₂CO₃, 2 equivalents)
- Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

- To a reaction vessel, add **Methyl 6-iodonicotinate**, the arylboronic acid, the palladium catalyst, and the base.
- The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- Degassed solvent is added, and the reaction mixture is heated with stirring (e.g., to 80-100 °C).
- The reaction progress is monitored by TLC or LC-MS.
- Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Representative Experimental Protocol:

Materials:

- **Methyl 6-iodonicotinate**
- Terminal alkyne (1.2 equivalents)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2 mol%)
- Copper(I) iodide (CuI , 4 mol%)
- Base (e.g., triethylamine or diisopropylamine)
- Solvent (e.g., THF or DMF)

Procedure:

- To a reaction vessel under an inert atmosphere, add **Methyl 6-iodonicotinate**, the palladium catalyst, and copper(I) iodide.
- Degassed solvent and the amine base are added, followed by the terminal alkyne.
- The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC or LC-MS.
- The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
- The residue is taken up in an organic solvent and washed with water and brine.
- The organic layer is dried and concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of amines with aryl halides.

Representative Experimental Protocol:

Materials:

- **Methyl 6-iodonicotinate**
- Amine (1.2 equivalents)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%)
- Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
- Base (e.g., Cs_2CO_3 or NaOtBu, 1.5 equivalents)
- Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

- In a glovebox or under an inert atmosphere, the palladium pre-catalyst, ligand, and base are added to a reaction vessel.
- **Methyl 6-iodonicotinate** and the amine are then added, followed by the anhydrous solvent.
- The vessel is sealed, and the mixture is heated with stirring (e.g., to 80-110 °C).
- After completion (monitored by TLC or LC-MS), the reaction is cooled, diluted with an organic solvent, and filtered.
- The filtrate is washed with water and brine, dried, and concentrated.
- The product is purified by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the cross-coupling reactions of **Methyl 6-iodonicotinate**. Note: The yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Arylboron ic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|--------------------------------|--------------------------------------|------------------------------------|---------------------------------|--------------------------|-----------|-----------|
| Phenylboronic acid | Methyl 6-phenylnicotinate | Pd(PPh ₃) ₄ | K ₂ CO ₃ | Toluene/H ₂ O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)nicotinate | Pd(dppf)Cl ₂ | CS ₂ CO ₃ | Dioxane/H ₂ O | 100 | 80-90 |
| Thiophen-2-ylboronic acid | Methyl 6-(thiophen-2-yl)nicotinate | Pd(PPh ₃) ₄ | K ₂ CO ₃ | Toluene/H ₂ O | 90 | 75-85 |

Table 2: Representative Sonogashira Coupling Reactions

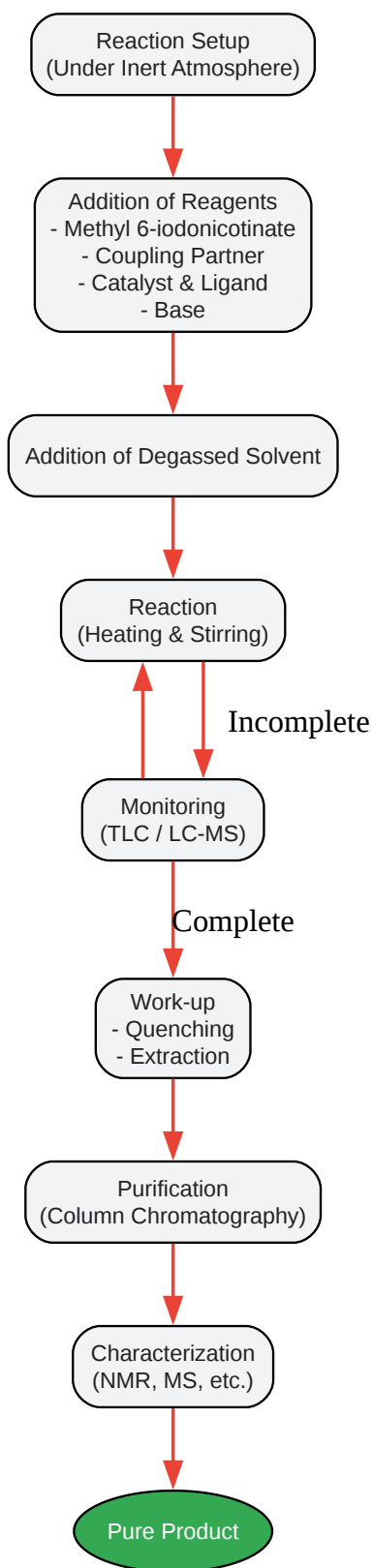
| Terminal Alkyne | Product | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|-------------------------|--|---------------------------------|-------------|--------------------------|---------|-----------|-----------|
| Phenylacetylene | Methyl 6-(phenylethynyl)nicotinate | $\text{PdCl}_2(\text{PPH}_3)_2$ | CuI | Et_3N | THF | RT | 80-90 |
| Trimethylsilylacetylene | Methyl 6-((trimethylsilyl)ethynyl)nicotinate | $\text{Pd}(\text{PPh}_3)_4$ | CuI | $i\text{-Pr}_2\text{NH}$ | DMF | 50 | 75-85 |
| 1-Hexyne | Methyl 6-(hex-1-yn-1-yl)nicotinate | $\text{PdCl}_2(\text{PPH}_3)_2$ | CuI | Et_3N | THF | RT | 70-80 |

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Product | Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|-------------|----------------------------------|-----------------------------|----------|--------------------------|---------|-----------|-----------|
| Morpholine | Methyl 6-morpholinonicotinate | $\text{Pd}_2(\text{dba})_3$ | Xantphos | Cs_2CO_3 | Toluene | 100 | 70-85 |
| Aniline | Methyl 6-(phenylamino)nicotinate | $\text{Pd}(\text{OAc})_2$ | BINAP | NaOtBu | Dioxane | 110 | 65-80 |
| Benzylamine | Methyl 6-(benzylamino)nicotinate | $\text{Pd}_2(\text{dba})_3$ | Xantphos | Cs_2CO_3 | Toluene | 100 | 75-90 |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a typical palladium-catalyzed cross-coupling reaction involving **Methyl 6-iodonicotinate**, followed by product purification.



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References

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